molecular formula C11H12N2O2S B14864948 Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14864948
M. Wt: 236.29 g/mol
InChI Key: NBSRVKOQLZEGOY-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, an isopropyl group, and a thioxo group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyanoacetohydrazide with isopropyl ketone and elemental sulfur in the presence of a base. The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and thioxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 3-cyano-2-mercapto-6-methylisonicotinate
  • Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)

Uniqueness

Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-6(2)9-4-7(11(14)15-3)8(5-12)10(16)13-9/h4,6H,1-3H3,(H,13,16)

InChI Key

NBSRVKOQLZEGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)OC

Origin of Product

United States

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